Tobramycin - 32986-56-4

Tobramycin

Catalog Number: EVT-285887
CAS Number: 32986-56-4
Molecular Formula: C18H37N5O9
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. [] It is classified as a bactericidal antibiotic, meaning it kills bacteria directly. [] While widely recognized for its therapeutic uses, Tobramycin also serves important roles in various scientific research areas. These include:

  • In vitro studies: Tobramycin is frequently used in laboratory settings to study bacterial resistance mechanisms, [, ] investigate synergistic effects with other antimicrobial agents, [, , ] and develop new antibiotic formulations. [, , , ]
  • In vivo studies: Researchers utilize Tobramycin in animal models to evaluate its efficacy against specific bacterial infections, [, ] investigate its pharmacokinetic properties, [, , ] and assess its potential toxicity. [, , , ]
  • Biofilm research: Tobramycin plays a crucial role in studying bacterial biofilms, particularly those associated with chronic infections like cystic fibrosis. [, , ] Research focuses on understanding Tobramycin's effectiveness in penetrating and eradicating biofilms, as well as developing novel strategies to enhance its activity. []
Future Directions
  • Developing novel strategies to combat resistance: Research efforts will continue to focus on developing innovative approaches to overcome emerging resistance to Tobramycin and other aminoglycosides. This includes identifying new drug targets, [] designing novel molecules that circumvent existing resistance mechanisms, [, ] and developing adjunctive therapies that enhance antibiotic activity. [, , ]
  • Optimizing drug delivery for targeted therapy: Nanoparticle-based delivery systems [, ] and other novel approaches will be further investigated to improve Tobramycin's delivery to specific infection sites, enhancing its efficacy and minimizing systemic toxicity. [] This includes developing targeted delivery systems that specifically recognize and bind to bacterial cells or biofilms.

Gentamicin

Compound Description: Gentamicin is an aminoglycoside antibiotic, like tobramycin, and is used to treat a variety of bacterial infections. It functions by binding to the bacterial ribosome, inhibiting protein synthesis. [, , ]

Amikacin

Compound Description: Amikacin is another aminoglycoside antibiotic used to treat severe bacterial infections, particularly those resistant to other aminoglycosides. It also works by inhibiting bacterial protein synthesis. []

Netilmicin

Compound Description: Netilmicin is a semi-synthetic aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. Like tobramycin, it disrupts bacterial protein synthesis. [, ]

Relevance: Structurally similar to tobramycin, netilmicin is another aminoglycoside employed against Gram-negative bacterial infections. Studies have suggested that netilmicin might exhibit less severe and more reversible ototoxicity compared to tobramycin. []

Sisomicin

Compound Description: Sisomicin is an aminoglycoside antibiotic with a similar mechanism of action to tobramycin, targeting bacterial protein synthesis. It is active against a range of Gram-negative bacteria. []

Kanamycin

Compound Description: Kanamycin is an aminoglycoside antibiotic that disrupts bacterial protein synthesis, much like tobramycin. It is used against various bacterial infections, but resistance is a growing concern. [, ]

Relevance: As an aminoglycoside, kanamycin shares structural and mechanistic similarities with tobramycin. While both target bacterial protein synthesis, tobramycin generally exhibits greater potency against Pseudomonas aeruginosa compared to kanamycin. []

Colistin

Compound Description: Colistin is a polypeptide antibiotic with a different mechanism of action than tobramycin. It disrupts the bacterial cell membrane, leading to cell death. Colistin is often reserved for multidrug-resistant infections. [, ]

Relevance: While both are employed against Pseudomonas aeruginosa infections, colistin and tobramycin work through distinct mechanisms. Tobramycin targets bacterial ribosomes to inhibit protein synthesis, while colistin disrupts the bacterial cell membrane. They are often used in combination, particularly for chronic infections in cystic fibrosis patients. []

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. It is often used in combination with aminoglycosides like tobramycin for synergistic effects against P. aeruginosa. [, , ]

Relevance: Ceftazidime, a beta-lactam antibiotic, works synergistically with tobramycin to combat Pseudomonas aeruginosa infections. While tobramycin disrupts bacterial protein synthesis, ceftazidime interferes with cell wall synthesis, providing a dual-pronged attack against the bacteria. This combination is particularly beneficial in cystic fibrosis patients who frequently encounter multidrug-resistant P. aeruginosa strains. [, ]

Piperacillin

Compound Description: Piperacillin is an extended-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis. It is often combined with aminoglycosides like tobramycin for synergistic effects, especially against P. aeruginosa. [, , ]

Relevance: Piperacillin, another beta-lactam antibiotic, acts synergistically with tobramycin against Pseudomonas aeruginosa. Like ceftazidime, it disrupts bacterial cell wall synthesis, complementing tobramycin’s protein synthesis inhibition. This combination therapy is particularly effective against P. aeruginosa infections, especially in individuals with cystic fibrosis. []

Ticarcillin

Compound Description: Ticarcillin is a carboxypenicillin antibiotic that disrupts bacterial cell wall synthesis. It is often used in combination with aminoglycosides like tobramycin for synergistic effects against P. aeruginosa. [, , ]

Relevance: Ticarcillin, a beta-lactam antibiotic, exhibits synergistic activity with tobramycin against Pseudomonas aeruginosa infections. Similar to other beta-lactams, ticarcillin interferes with bacterial cell wall synthesis, while tobramycin inhibits protein synthesis, leading to enhanced bacterial killing. [, ]

Imipenem

Compound Description: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis. It is a broad-spectrum antibiotic often used for serious infections. []

Relevance: While both are employed against Pseudomonas aeruginosa infections, imipenem and tobramycin work through distinct mechanisms. Imipenem, a carbapenem, targets bacterial cell wall synthesis, while tobramycin disrupts protein synthesis. Although they can be used in combination, studies suggest that synergy between these two antibiotics is less pronounced compared to tobramycin's synergy with other beta-lactams. []

Moxalactam

Compound Description: Moxalactam is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It was used to treat a variety of infections but is now rarely used due to concerns about side effects. []

Ceftriaxone

Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. It is a broad-spectrum antibiotic used for various infections. []

Aztreonam

Compound Description: Aztreonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis. It is primarily active against Gram-negative bacteria. [, ]

Relevance: Aztreonam, a monobactam antibiotic, demonstrates a synergistic effect with tobramycin against Pseudomonas aeruginosa biofilms. This synergy is particularly relevant in the context of cystic fibrosis, where these biofilms pose significant challenges. []

Compound Description: Chloramphenicol is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is a broad-spectrum antibiotic, but its use is limited due to potential toxicity. []

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a wide range of bacteria. []

Relevance: Erythromycin, a macrolide antibiotic, and tobramycin both target bacterial protein synthesis but have different binding sites on the ribosome. They are not typically combined due to potential antagonistic effects. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria and is often used for serious infections. []

Relevance: Vancomycin and tobramycin are often used concomitantly in clinical settings, particularly for treating severe infections. While tobramycin targets Gram-negative bacteria, vancomycin is primarily effective against Gram-positive bacteria. Both antibiotics are associated with a risk of nephrotoxicity, and careful monitoring is necessary when they are used together. []

Fosfomycin

Compound Description: Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis. It has a unique mechanism of action and is often effective against multidrug-resistant organisms. []

Relevance: Fosfomycin and tobramycin demonstrate synergistic activity against Pseudomonas aeruginosa, even in strains with low-level tobramycin resistance. This combination is particularly promising for treating infections caused by these bacteria, offering a potential alternative for cases where other antibiotic combinations are ineffective. []

Amiloride

Compound Description: Amiloride is a potassium-sparing diuretic that also has some antimicrobial activity. []

Relevance: Amiloride exhibits synergistic activity with tobramycin against certain Pseudomonas cepacia strains. While tobramycin alone might not be highly effective against this bacterium, the combination with amiloride shows promise, particularly for treating infections in cystic fibrosis patients. []

Source and Classification

Tobramycin is derived from the bacterium Streptomyces tenebrarius, which is a member of the Actinobacteria phylum. It belongs to the class of aminoglycosides, a group of antibiotics characterized by their ability to inhibit bacterial protein synthesis. Tobramycin is particularly effective against gram-negative bacteria and is frequently used in clinical settings for treating serious infections caused by organisms such as Pseudomonas aeruginosa and Escherichia coli .

Synthesis Analysis

The biosynthesis of tobramycin involves complex biochemical pathways within Streptomyces tenebrarius. Recent studies have isolated the biosynthetic gene cluster responsible for tobramycin production, revealing 24 open reading frames that encode various enzymes involved in its synthesis. Key genes include those coding for 2-deoxystreptamine and other necessary components for aminoglycoside formation .

Methods of Synthesis:

  1. Fermentation: Traditional methods involve fermentation processes using Streptomyces tenebrarius.
  2. Genetic Engineering: Advances in genetic engineering have led to the development of strains that can produce tobramycin directly by knocking out competing pathways (e.g., apramycin synthesis) .
  3. Chemical Synthesis: While less common, chemical synthesis routes have been explored but are often more complex and less efficient than biological methods.
Molecular Structure Analysis

Tobramycin has a complex molecular structure characterized by a 2-deoxystreptamine core linked to various sugar moieties. Its molecular formula is C_18H_37N_5O_9, with a molecular weight of 467.53 g/mol. The structure includes multiple hydroxyl groups and an amino group that contribute to its solubility and biological activity.

Structural Features:

  • Core Structure: The 2-deoxystreptamine backbone is essential for its antibiotic activity.
  • Sugar Moieties: Tobramycin contains two sugar units (neamine and 6-deoxy-6-(methylamino)-D-glucose) that enhance its binding affinity to bacterial ribosomes .
Chemical Reactions Analysis

Tobramycin undergoes various chemical reactions that influence its stability and efficacy:

  1. Hydrolysis: Tobramycin can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive metabolites.
  2. Enzymatic Modification: Bacterial resistance mechanisms often involve enzymatic modification of tobramycin through phosphorylation or acetylation, which reduces its antibacterial efficacy .
  3. Reactions with Other Compounds: Tobramycin can react with other antibiotics or compounds in pharmaceutical formulations, necessitating careful formulation strategies.
Mechanism of Action

Tobramycin exerts its antibacterial effects primarily by binding to the 16S ribosomal RNA component of the bacterial 30S ribosomal subunit. This binding inhibits the initiation phase of protein synthesis by causing misreading of mRNA codons, leading to the production of nonfunctional proteins. The accumulation of these defective proteins disrupts cellular processes and ultimately results in bacterial cell death .

Key Points:

  • Bactericidal Activity: Tobramycin is classified as a bactericidal agent due to its ability to kill bacteria rather than merely inhibiting their growth.
  • Resistance Mechanisms: Bacterial resistance can arise from modifications at the ribosomal binding site or through decreased uptake mechanisms .
Physical and Chemical Properties Analysis

Tobramycin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water but poorly absorbed when taken orally, necessitating parenteral administration for systemic effects.
  • Stability: Tobramycin is stable at room temperature but sensitive to light and extreme pH conditions.
  • pKa Values: The pKa values indicate that tobramycin exists predominantly in its cationic form at physiological pH, enhancing its interaction with negatively charged bacterial membranes .
Applications

Tobramycin has a wide range of scientific and clinical applications:

  1. Clinical Use: It is commonly prescribed for serious infections caused by gram-negative bacteria, especially in patients with cystic fibrosis where inhaled formulations are used.
  2. Ocular Applications: Tobramycin eye drops are utilized for treating bacterial conjunctivitis and other ocular infections.
  3. Research Applications: It serves as a model compound in studies related to antibiotic resistance mechanisms and the development of new antimicrobial agents .

Properties

CAS Number

32986-56-4

Product Name

Tobramycin

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H37N5O9

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Solubility

freely soluble
Freely soluble in water (1 in 1.5 parts)
Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether
5.37e+01 g/L

Synonyms

Brulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.